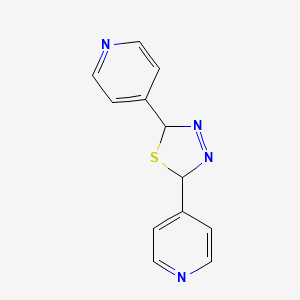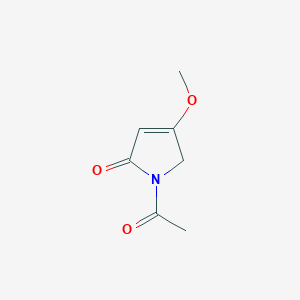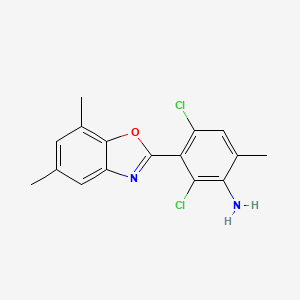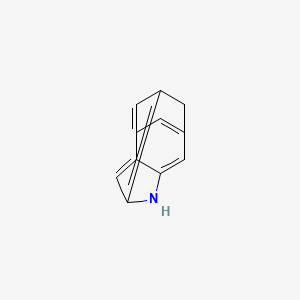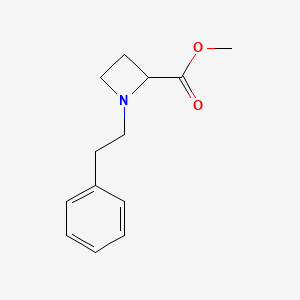
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate is a synthetic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a phenylethyl group attached to the azetidine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through nucleophilic substitution reactions. This step often involves the use of phenylethyl halides or similar reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for the synthesis of bioactive molecules.
Biological Studies: It is used in biological research to investigate its effects on various biological pathways and systems.
Industrial Applications: The compound may be utilized in the development of new materials or as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylethyl group may play a role in binding to receptors or enzymes, modulating their activity. The azetidine ring structure can influence the compound’s stability and reactivity, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate: A fentanyl analog with similar structural features.
N-(2-phenylethyl)-4-piperidinyl]-propen-2-amide: Another compound with a phenylethyl group and a piperidine ring.
Uniqueness
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate is unique due to its azetidine ring structure, which distinguishes it from other similar compounds that typically contain piperidine or other ring systems
Propiedades
Número CAS |
62664-91-9 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
methyl 1-(2-phenylethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-10-14(12)9-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Clave InChI |
PYQPSYNNMDAHNJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCN1CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


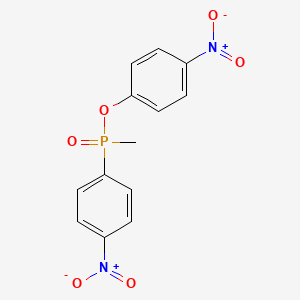
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
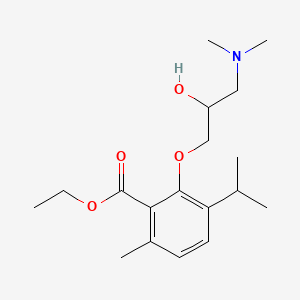
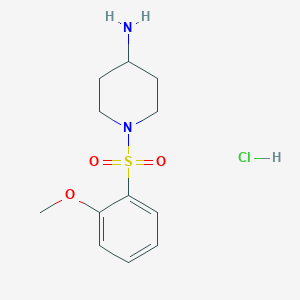
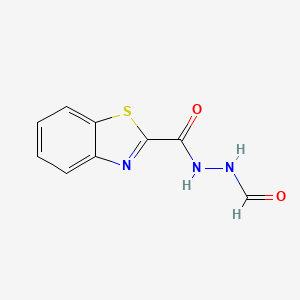
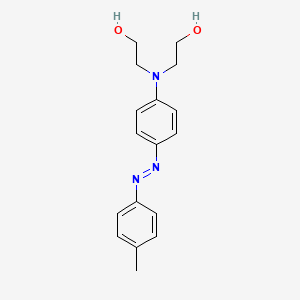
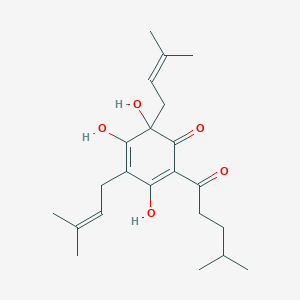

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)
